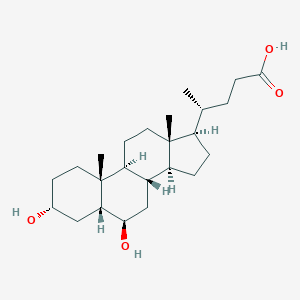

熊去氧胆酸

描述

穆氏胆酸是一种主要存在于小鼠体内的胆汁酸,在其他物种中浓度较低。 它与人类体内发现的主要胆汁酸(如胆酸和鹅去氧胆酸)不同,在 6 位的 β 构型上有一个羟基 。 7 位羟基的取向决定了 α 穆氏胆酸或 β 穆氏胆酸 。 人类尿液中可以检测到低浓度的穆氏胆酸 .

科学研究应用

穆氏胆酸在科学研究中有多种应用。它用于与胆汁酸代谢及其在各种生理过程中的调节作用相关的研究。 例如,牛磺穆氏胆酸已被证明是胆汁酸受体法尼醇 X 受体 (FXR) 的有效拮抗剂 。这使得它们在针对肝病和代谢紊乱的研究中非常有价值。 此外,穆氏胆酸被用于涉及肠道菌群及其对胆汁酸代谢的影响的研究 .

作用机制

穆氏胆酸的作用机制涉及它与胆汁酸受体(如 FXR)的相互作用。 例如,牛磺穆氏胆酸作为 FXR 的拮抗剂,调节参与胆汁酸合成、代谢和转运的基因表达 。 这种相互作用有助于最大程度地减少胆汁酸积累的有害影响 。 酶 Cyp2c70 负责从鹅去氧胆酸和熊去氧胆酸产生穆氏胆酸的 6-羟基化反应 .

生化分析

Biochemical Properties

Murideoxycholic acid interacts with various enzymes, proteins, and other biomolecules. It is primarily metabolized by the Cytochrome P450 (CYP) enzymes, specifically Cyp3a/Cyp3a11, Cyp2b, and Cyp2c . These enzymes catalyze the formation of Murideoxycholic acid in hepatic microsomes .

Cellular Effects

Murideoxycholic acid plays a crucial role in nutrient absorption and energy metabolism . It influences cell function by modulating the absorption and utilization of nutrients at the cellular level . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Murideoxycholic acid exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is metabolized by Cyp3a/Cyp3a11, Cyp2b, and Cyp2c enzymes in the liver, indicating its interaction with these enzymes .

Temporal Effects in Laboratory Settings

The effects of Murideoxycholic acid change over time in laboratory settings. It has been observed that Murideoxycholic acid is rapidly absorbed and metabolized as an endogenous bile acid with a half-life of approximately 3.5 days .

Metabolic Pathways

Murideoxycholic acid is involved in the bile acid metabolic pathway. It is produced from alpha-muricholic acid and beta-muricholic acid . It is also a metabolite of lithocholic acid in liver S9 fractions from humans and other species .

准备方法

穆氏胆酸可以通过鹅去氧胆酸的多步合成制备。 例如,α 穆氏胆酸可以通过鹅去氧胆酸的 9 步合成过程制备,总产率为 26% 。 工业生产方法涉及使用细胞色素 P450 酶,特别是 Cyp2c70,它催化啮齿动物中形成穆氏胆酸的 6-羟基化反应 .

化学反应分析

相似化合物的比较

穆氏胆酸类似于其他胆汁酸,如胆酸、鹅去氧胆酸和熊去氧胆酸。 由于 6 位的 β 构型上存在羟基,它具有独特性 。这种结构差异使穆氏胆酸与其他胆汁酸相比具有独特的性质和功能。 类似的化合物包括 α 穆氏胆酸、β 穆氏胆酸、γ 穆氏胆酸(猪胆酸)和 ω 穆氏胆酸 .

属性

IUPAC Name |

(4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,21-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGABKXLVXPYZII-PLYQRAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861652 | |

| Record name | Murideoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Murocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

668-49-5 | |

| Record name | Murideoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Murideoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000668495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Murideoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MURIDEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMB87E8LOH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Murocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

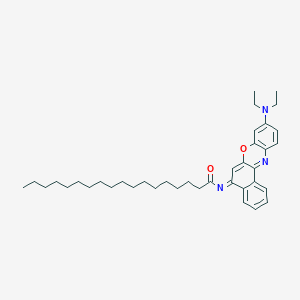

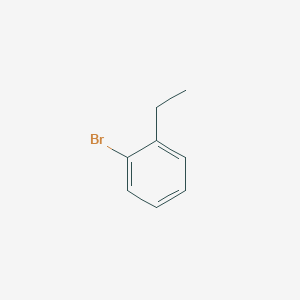

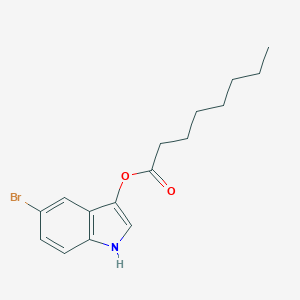

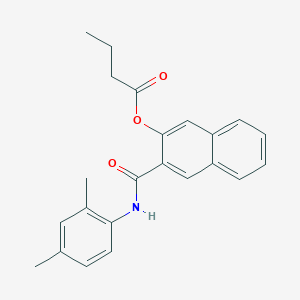

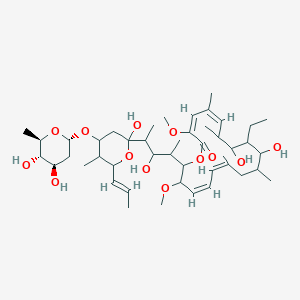

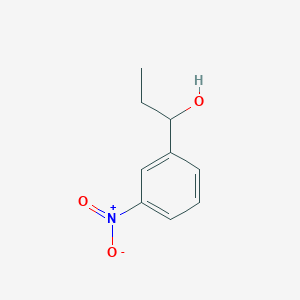

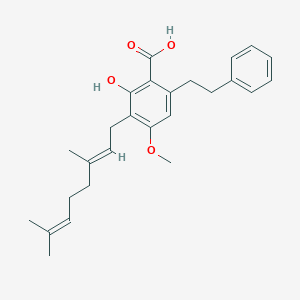

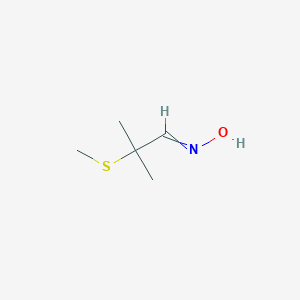

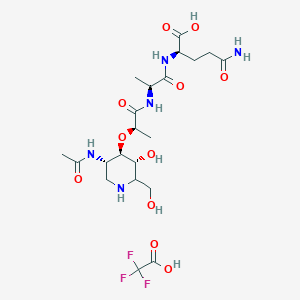

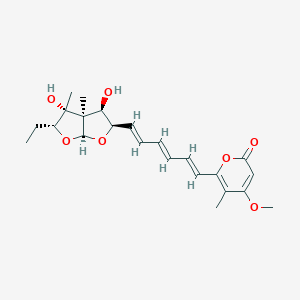

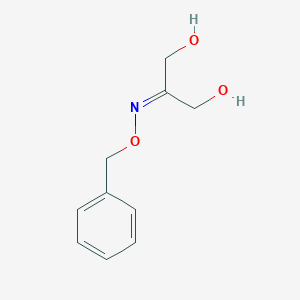

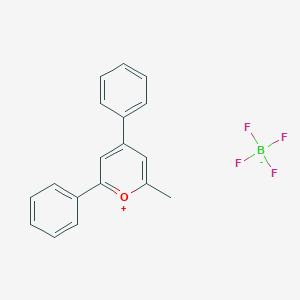

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B162470.png)